Cas no 14439-71-5 (2-(2-Bromoacetyl)aminobenzophenone)
2-(2-Bromoacetyl)aminobenzophenone Chemical and Physical Properties
Names and Identifiers
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- N-(2-Benzoylphenyl)-2-bromoacetamide
- 2-[(2-Bromoacetyl)amino]benzophenone
- 2'-benzoyl-2-bromo-acetanilide
- 2-Bromoacetamido-benzophenone
- 2-(2-Bromoacetamido)-benzophenone
- 2-[(Bromoacetyl)amino]benzophenone
- N1-(2-BENZOYLPHENYL)-2-BROMOACETAMIDE
- N-(2-Benzoylphenyl)-2-bromoacetamide, 2-Bromo-N-[2-(phenylcarbonyl)phenyl]acetamide
- 2-(2-Bromoacetyl)aminobenzophenone
- MFCD00277799
- Acetamide, N-(2-benzoylphenyl)-2-bromo-
- 2-[(2-bromoacetyl)-amino]-benzophenone
- 14439-71-5
- A26553
- AKOS015836001
- CS-0149863
- 2-bromoacetamidobenzophenone
- AS-76623
- D82109
- N-(2-Benzoyl-phenyl)-2-bromo-acetamide
- EINECS 238-415-6
- DTXSID20162694
- AC-9604
- FT-0637082
- SCHEMBL8672570
- N-(2-Benzoyl-phenyl)-2-bromoacetamide
- HZQDHBGMMKYQDP-UHFFFAOYSA-N
- NS00024692
- DB-030067
- DTXCID8085185
-
- MDL: MFCD00277799
- Inchi: 1S/C15H12BrNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
- InChI Key: HZQDHBGMMKYQDP-UHFFFAOYSA-N
- SMILES: BrCC(NC1C=CC=CC=1C(C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 317.00500
- Monoisotopic Mass: 317.005
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 46.2A^2
Experimental Properties
- Density: 1.488
- Boiling Point: 514.5°Cat760mmHg
- Flash Point: 264.9°C
- Refractive Index: 1.65
- PSA: 46.17000
- LogP: 3.32400
2-(2-Bromoacetyl)aminobenzophenone Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(2-Bromoacetyl)aminobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QM002-50mg |
2-(2-Bromoacetyl)aminobenzophenone |
14439-71-5 | 95% | 50mg |
284.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QM002-200mg |
2-(2-Bromoacetyl)aminobenzophenone |
14439-71-5 | 95% | 200mg |
649.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10960-250mg |
N-(2-Benzoylphenyl)-2-bromoacetamide |
14439-71-5 | 95% | 250mg |
¥752.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10960-1g |
N-(2-Benzoylphenyl)-2-bromoacetamide |
14439-71-5 | 95% | 1g |
¥1715.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N10960-100mg |
N-(2-Benzoylphenyl)-2-bromoacetamide |
14439-71-5 | 95% | 100mg |
¥504.0 | 2024-07-19 | |
| TRC | B283000-2.5g |
2-[(2-Bromoacetyl)amino]benzophenone |
14439-71-5 | 2.5g |
$ 205.00 | 2022-04-02 | ||
| TRC | B283000-5g |
2-[(2-Bromoacetyl)amino]benzophenone |
14439-71-5 | 5g |
$ 375.00 | 2022-04-02 | ||
| TRC | B283000-10g |
2-[(2-Bromoacetyl)amino]benzophenone |
14439-71-5 | 10g |
$ 600.00 | 2022-04-02 | ||
| Alichem | A019099227-1g |
N-(2-Benzoylphenyl)-2-bromoacetamide |
14439-71-5 | 95% | 1g |
400.00 USD | 2021-05-31 | |
| eNovation Chemicals LLC | Y1002123-5g |
N-(2-Benzoylphenyl)-2-bromoacetamide |
14439-71-5 | 95% | 5g |
$770 | 2024-07-24 |
2-(2-Bromoacetyl)aminobenzophenone Suppliers
2-(2-Bromoacetyl)aminobenzophenone Related Literature
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Mackenzie Bergagnini,Kazunobu Fukushi,Jianlin Han,Norio Shibata,Christian Roussel,Trevor K. Ellis,José Luis Ace?a,Vadim A. Soloshonok Org. Biomol. Chem. 2014 12 1278
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Jianlin Han,Taizo Ono,Hidehiro Uekusa,Karel D. Klika,Vadim A. Soloshonok Dalton Trans. 2014 43 5375
Additional information on 2-(2-Bromoacetyl)aminobenzophenone
Professional Introduction to 2-(2-Bromoacetyl)aminobenzophenone (CAS No. 14439-71-5)
2-(2-Bromoacetyl)aminobenzophenone, identified by its CAS number 14439-71-5, is a significant compound in the field of chemical and pharmaceutical research. This molecule, featuring a brominated acetyl group attached to an aminobenzophenone backbone, has garnered considerable attention due to its versatile applications in synthetic chemistry and drug development. The unique structural properties of this compound make it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly those targeting neurological and inflammatory disorders.
The aminobenzophenone moiety in 2-(2-Bromoacetyl)aminobenzophenone contributes to its ability to participate in nucleophilic addition reactions, while the bromoacetyl group enhances its reactivity towards nucleophiles, making it a potent building block for medicinal chemistry. Recent studies have highlighted its role in the development of novel therapeutic agents, including those designed to modulate enzyme activity and cellular signaling pathways. The compound's dual functionality allows for the creation of complex molecular architectures, which can be tailored to achieve specific biological effects.
In the realm of medicinal chemistry, 2-(2-Bromoacetyl)aminobenzophenone has been explored as a precursor for synthesizing small-molecule inhibitors targeting various disease pathways. For instance, research has demonstrated its utility in generating compounds that interact with kinases and other enzymes involved in cancer progression. The bromine atom's presence facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing biaryl structures prevalent in many drugs. These reactions enable the formation of diverse derivatives with enhanced pharmacological properties.
Moreover, the aminobenzophenone scaffold is known for its photochemical properties, making 2-(2-Bromoacetyl)aminobenzophenone a candidate for applications in photodynamic therapy and other light-based medical treatments. The compound's ability to absorb UV light and generate reactive species has been investigated in models of oxidative stress-related diseases. Such studies suggest potential applications in developing treatments for conditions like neurodegeneration and chronic inflammation, where targeted oxidative damage plays a critical role.
The synthesis of 2-(2-Bromoacetyl)aminobenzophenone typically involves multi-step organic transformations, starting from readily available aromatic precursors. The bromination step is crucial, as it introduces the necessary electrophilic center for subsequent functionalization. Advanced synthetic techniques, including palladium-catalyzed reactions and transition-metal-mediated cross-coupling processes, have been employed to optimize yields and purity. These methods align with contemporary trends in green chemistry, emphasizing efficient and sustainable production processes.
In clinical research, derivatives of 2-(2-Bromoacetyl)aminobenzophenone have shown promise in preclinical trials as potential treatments for neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors has been a focal point of investigation. Studies have indicated that certain analogs may exhibit neuroprotective effects by modulating neurotransmitter release and receptor activity. This opens up avenues for developing novel therapeutics targeting conditions such as Alzheimer's disease and Parkinson's disease.
The pharmaceutical industry has also explored the use of 2-(2-Bromoacetyl)aminobenzophenone in the development of anti-inflammatory agents. The compound's structural features allow it to interact with inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Such interactions can lead to reduced pro-inflammatory cytokine production and alleviation of symptoms associated with chronic inflammatory diseases. Preclinical data suggests that derivatives of this compound may offer a balanced therapeutic profile with minimal side effects compared to existing treatments.
From a chemical biology perspective, 2-(2-Bromoacetyl)aminobenzophenone serves as a valuable tool for studying enzyme mechanisms and substrate recognition. Its reactivity with nucleophilic residues in proteins provides insights into how enzymes catalyze biological transformations. This information is crucial for designing inhibitors that can selectively target pathogenic enzymes without affecting essential cellular processes. The compound's versatility makes it an attractive candidate for use in high-throughput screening assays aimed at identifying new drug candidates.
The future directions of research on 2-(2-Bromoacetyl)aminobenzophenone are likely to focus on expanding its applications into emerging fields such as precision medicine and gene therapy. By leveraging its structural adaptability, scientists aim to develop targeted therapies that address individual patient needs based on genetic profiles. Additionally, advancements in computational chemistry may enable more efficient virtual screening of derivatives, accelerating the discovery process for new therapeutic agents.
In summary, 2-(2-Bromoacetyl)aminobenzophenone (CAS No. 14439-71-5) is a multifunctional compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse applications across multiple therapeutic areas, from cancer treatment to neurodegenerative diseases. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to increase, further solidifying its role as a cornerstone in modern medicinal chemistry.
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